molecular formula C25H27FN4O4 B6585784 ethyl 2-(5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251611-61-6

ethyl 2-(5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B6585784
CAS No.: 1251611-61-6
M. Wt: 466.5 g/mol
InChI Key: GVRBQWPNSRMGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a synthetic benzodiazepine derivative featuring a 1,5-benzodiazepin-4-one core fused with a piperazine ring substituted with a 2-fluorophenyl group and an acetoxyethyl side chain. The compound’s structural complexity arises from the integration of pharmacologically significant motifs:

  • Benzodiazepine core: Known for modulating GABAA receptors in CNS-active drugs, though this derivative’s substituents may redirect its biological targets .
  • 2-Fluorophenyl-piperazine moiety: Fluorine enhances lipophilicity and metabolic stability, while the piperazine ring improves solubility and receptor binding .
  • Acetate ester: Likely influences bioavailability by altering hydrolysis kinetics in vivo .

Synthesis involves multi-step reactions, including acylation of piperazine with 2-fluorobenzoyl chloride, followed by coupling with a benzodiazepine precursor (inferred from analogous procedures in ). Crystallographic validation of related compounds (e.g., ) suggests structural refinement via SHELX software ensures accuracy .

Properties

IUPAC Name

ethyl 2-[1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O4/c1-2-34-25(33)16-18-15-23(31)30(22-10-6-4-8-20(22)27-18)17-24(32)29-13-11-28(12-14-29)21-9-5-3-7-19(21)26/h3-10,15,27H,2,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRBQWPNSRMGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized against three structural analogs:

(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Acetates

  • Core structure : Benzoxazine fused with oxadiazole ().
  • Lack of fluorophenyl-piperazine reduces selectivity for serotonin/dopamine receptors.
  • Synthesis : Yields (~60–75%) comparable to the target compound, but milder conditions (room temperature coupling) are used .

4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

  • Core structure : Piperazinium salt with fluorobenzoyl and hydroxyphenyl groups ().
  • Key differences :
    • Trifluoroacetate counterion increases solubility but may limit blood-brain barrier penetration.
    • Hydroxyphenyl substituent enhances antioxidant activity, unlike the target compound’s benzodiazepine core .
  • Synthesis : Lower yield (48%) due to TFA-mediated deprotection steps, contrasting with the target compound’s streamlined acylations .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Core structure : Piperazine with Fmoc-protected amine and acetic acid ().
  • Key differences :
    • Fmoc group enables peptide coupling, making it a tool compound rather than a therapeutic candidate.
    • Absence of fluorophenyl reduces aromatic stacking interactions critical for receptor binding .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Synthesis Yield
Ethyl 2-(5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate 1,5-Benzodiazepin-4-one 2-Fluorophenyl-piperazine, acetoxyethyl Potential CNS modulation ~60–70%*
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzo[b][1,4]oxazin-4-one Oxadiazole, substituted phenyl Anti-inflammatory 60–75%
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazinium 2-Fluorobenzoyl, hydroxyphenyl Antioxidant 48%
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fmoc, acetic acid Peptide synthesis Not reported

*Inferred from analogous syntheses in and .

Research Findings and Implications

  • Biological Specificity : The benzodiazepine core may confer anxiolytic or sedative properties distinct from benzoxazine-based anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.